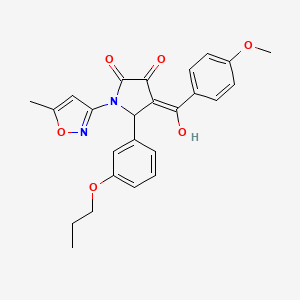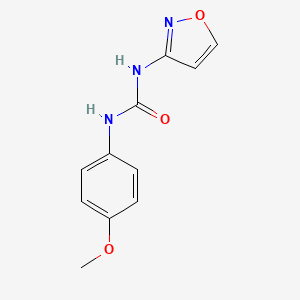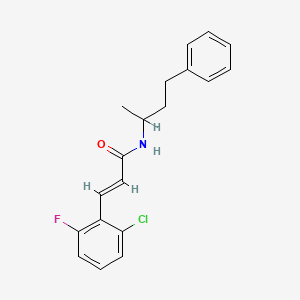![molecular formula C16H19ClN4O3 B5305509 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5305509.png)
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ is a member of the azepane class of compounds and has been shown to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood. It is known to act as a potent inhibitor of the enzyme topoisomerase II, which is involved in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to inhibit the activity of various kinases, including AKT and ERK, which are involved in cell proliferation and survival. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to modulate the activity of various ion channels and receptors, including the NMDA receptor and the TRPV1 receptor.
Biochemical and Physiological Effects:
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune response. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been shown to have neuroprotective effects, to improve cognitive function, and to reduce inflammation. Additionally, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to have analgesic effects and to modulate the activity of various ion channels and receptors.
Avantages Et Limitations Des Expériences En Laboratoire
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has several advantages for use in lab experiments. It is a potent and selective inhibitor of topoisomerase II, making it a useful tool for studying the role of this enzyme in DNA replication and repair. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is also relatively easy to synthesize and purify, making it readily available for research purposes. However, there are some limitations to the use of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol in lab experiments. It has been shown to have off-target effects on other enzymes and receptors, which can complicate data interpretation. Additionally, the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol is complex and not fully understood, which can make it difficult to design experiments that specifically target its effects.
Orientations Futures
There are several future directions for research on 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. One area of interest is in the development of more potent and selective inhibitors of topoisomerase II, which could have potential therapeutic applications in cancer treatment. Another area of interest is in the development of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol analogs with improved pharmacokinetic properties, which could increase its efficacy as a therapeutic agent. Additionally, further research is needed to fully understand the mechanism of action of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol and its effects on various enzymes and receptors. Overall, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has significant potential for therapeutic applications and warrants further investigation.
Méthodes De Synthèse
The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol involves a multi-step process that has been described in detail in various scientific publications. The starting material for the synthesis is 2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoic acid, which is reacted with 4-(hydroxymethyl)azepane in the presence of a coupling agent such as EDCI or HATU. The resulting intermediate is then treated with a base such as NaOH or KOH to yield the final product, 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol. The synthesis of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been optimized over the years to improve yield and purity, and various modifications to the process have been reported in the literature.
Applications De Recherche Scientifique
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, and has been proposed as a potential chemotherapeutic agent. 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to have neuroprotective effects and to inhibit the formation of beta-amyloid plaques. Other potential therapeutic applications of 1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol include the treatment of inflammation, pain, and infectious diseases.
Propriétés
IUPAC Name |
[2-chloro-4-(1,2,4-triazol-4-yl)phenyl]-[4-hydroxy-4-(hydroxymethyl)azepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O3/c17-14-8-12(21-10-18-19-11-21)2-3-13(14)15(23)20-6-1-4-16(24,9-22)5-7-20/h2-3,8,10-11,22,24H,1,4-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNVYSZJIZIZOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCN(C1)C(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl)(CO)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-chloro-4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-(hydroxymethyl)-4-azepanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,5-dimethylphenoxy)-7-hydroxy-8-[(4-methyl-1-piperazinyl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B5305439.png)
![(3-bromo-4-methoxybenzyl)[2-(dimethylamino)ethyl]methylamine](/img/structure/B5305441.png)
![4-benzoyl-5-(2,4-dimethoxyphenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305448.png)
![1-acetyl-N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-4-piperidinecarboxamide](/img/structure/B5305464.png)
amino]-1-piperidinyl}-2-oxoethyl)urea](/img/structure/B5305494.png)
![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-8-(trifluoromethyl)quinolin-4-amine](/img/structure/B5305496.png)
![4-oxo-4-[4-(2-thienylsulfonyl)-1-piperazinyl]butanoic acid](/img/structure/B5305501.png)

![N,1-dimethyl-6-propyl-N-{[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5305526.png)
![2-(ethylthio)-5-(2-methoxyphenyl)-1-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(1H,6H)-dione](/img/structure/B5305533.png)
![4-(tetrahydro-2H-pyran-2-ylmethyl)-1-thieno[3,2-d]pyrimidin-4-ylpiperidine-4-carboxylic acid](/img/structure/B5305537.png)
![methyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}benzoate](/img/structure/B5305544.png)
